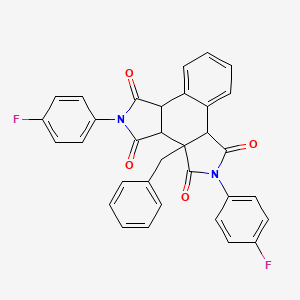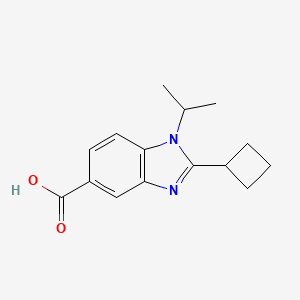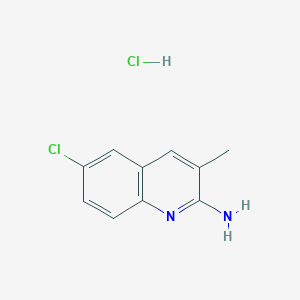![molecular formula C11H18O5S B12629194 Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate CAS No. 921594-11-8](/img/structure/B12629194.png)
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is an organic compound with the molecular formula C10H16O5. It is a derivative of malonic acid and is known for its use in various organic synthesis processes. This compound is characterized by the presence of ethoxy and methylsulfanyl groups attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with ethyl formate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Applications De Recherche Scientifique
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various organic reactions through the formation of intermediates, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative with an ethoxy group, used in the synthesis of heterocyclic compounds.
Diethyl methylsulfanylmethylenemalonate: A compound with a methylsulfanyl group, used in organic synthesis.
Uniqueness
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is unique due to the presence of both ethoxy and methylsulfanyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
921594-11-8 |
|---|---|
Formule moléculaire |
C11H18O5S |
Poids moléculaire |
262.32 g/mol |
Nom IUPAC |
diethyl 2-[ethoxy(methylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C11H18O5S/c1-5-14-9(12)8(10(13)15-6-2)11(17-4)16-7-3/h5-7H2,1-4H3 |
Clé InChI |
ICYRPBZEFQZHQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C(=O)OCC)C(=O)OCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
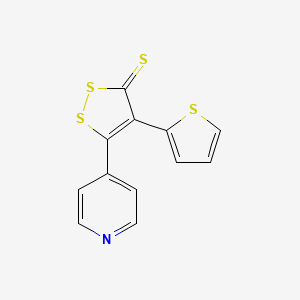
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
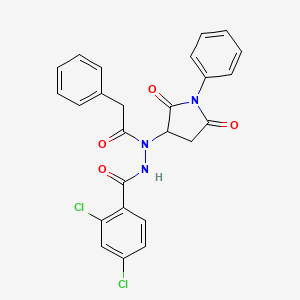
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)

